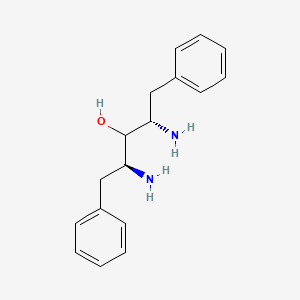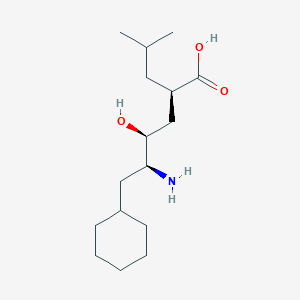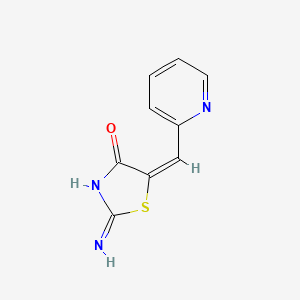![molecular formula C22H31BF2N2O2 B10757500 Difluoro(5-{2-[(5-Octyl-1h-Pyrrol-2-Yl-Kappan)methylidene]-2h-Pyrrol-5-Yl-Kappan}pentanoato)boron](/img/structure/B10757500.png)
Difluoro(5-{2-[(5-Octyl-1h-Pyrrol-2-Yl-Kappan)methylidene]-2h-Pyrrol-5-Yl-Kappan}pentanoato)boron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoro {2- (1- (3,5-dimethyl-2H-pyrrol-2-ylidene-N)ethyl)-3,5-dimethyl-1H-pyrrolato-N }boron , is a fluorescent dye with remarkable properties. It features a boron atom at its core and belongs to the class of medium-chain fatty acids . Its high quantum yield and ability to absorb small molecules in the ultraviolet region make it intriguing for various applications.
Preparation Methods
Industrial Production:: Industrial-scale production methods remain proprietary, limiting our knowledge of large-scale synthesis. Researchers and manufacturers likely employ specialized procedures to obtain this compound.
Chemical Reactions Analysis
Reactivity:: Difluoro(5-{2-[(5-octyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}pentanoato)boron may undergo various reactions, including oxidation, reduction, and substitution. without precise data, we can only speculate.
Common Reagents and Conditions:: While specific reagents and conditions are elusive, typical reagents for boron-containing compounds include boron trifluoride (BF₃), boron tribromide (BBr₃), and boronic acids.
Major Products:: The major products formed during reactions with this compound depend on the reaction type. Further research is necessary to elucidate these details.
Scientific Research Applications
Chemistry::
Fluorescent Probes: Due to its fluorescence properties, difluoro(5-{2-[(5-octyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}pentanoato)boron serves as a valuable fluorescent probe in chemical studies.
Cell Imaging: Researchers use this compound for cellular imaging due to its fluorescence.
Boron Neutron Capture Therapy (BNCT): Boron-containing compounds play a role in BNCT, a cancer treatment that selectively destroys tumor cells using neutron irradiation.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains elusive. Further research is needed to uncover its molecular targets and pathways.
Comparison with Similar Compounds
While I lack specific information on similar compounds, researchers may explore related boron-containing molecules to highlight its uniqueness.
Properties
Molecular Formula |
C22H31BF2N2O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5-(2,2-difluoro-12-octyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)pentanoic acid |
InChI |
InChI=1S/C22H31BF2N2O2/c1-2-3-4-5-6-7-10-18-13-15-20-17-21-16-14-19(11-8-9-12-22(28)29)27(21)23(24,25)26(18)20/h13-17H,2-12H2,1H3,(H,28,29) |
InChI Key |
JNKJCLYKBRBEKW-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCCCCCCC)C=C3[N+]1=C(C=C3)CCCCC(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-Cyanocyclopropyl)-3-({[(2S)-5-oxopyrrolidin-2-YL]methyl}sulfonyl)-N~2~-[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]-L-alaninamide](/img/structure/B10757422.png)
![N-[(2R,3S)-1-((2S)-2-{[(Cyclopentylamino)carbonyl]amino}-3-methylbutanoyl)-2-(1-formyl-1-cyclobutyl)pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B10757425.png)
![1-{7-Cyclohexyl-6-[4-(4-Methylpiperazin-1-Yl)benzyl]-7h-Pyrrolo[2,3-D]pyrimidin-2-Yl}methanamine](/img/structure/B10757430.png)
![N-[(1S)-2-methyl-1-(pyridin-4-ylcarbamoyl)propyl]cyclohexanecarboxamide](/img/structure/B10757434.png)

![6-Amino-2-[(2-Morpholin-4-Ylethyl)amino]-3,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B10757447.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-6-pyridinyl)methyl]acetamide](/img/structure/B10757455.png)
![2-(6-Chloro-3-{[2,2-difluoro-2-(2-pyridinyl)ethyl]amino}-2-oxo-1(2H)-pyrazinyl)-N-[(2-fluoro-3-methyl-6-pyridinyl)methyl]acetamide](/img/structure/B10757458.png)
![N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-4-methoxy-2,3,6-trimethylbenzenesulfonamide](/img/structure/B10757463.png)
![4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}-2-(Trifluoromethyl)benzenesulfonamide](/img/structure/B10757464.png)

![3-(3-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10757484.png)

